molecular formula C11H10N2O2 B017777 3-Phthalimidoazetidine CAS No. 104390-83-2

3-Phthalimidoazetidine

Cat. No.: B017777
CAS No.: 104390-83-2
M. Wt: 202.21 g/mol
InChI Key: CCUNVVKGBQMMQU-UHFFFAOYSA-N
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Description

Significance of Four-Membered Nitrogen Heterocycles in Organic and Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental components in chemistry, with over 59% of FDA-approved small-molecule drugs featuring such a structure. openmedicinalchemistryjournal.comacs.orgijnrd.org Among these, four-membered nitrogen heterocycles, particularly the azetidine (B1206935) ring, have garnered significant attention for their unique chemical properties and roles in bioactive compounds. openmedicinalchemistryjournal.comnih.gov These small, strained rings serve as versatile building blocks and are increasingly recognized as "privileged" motifs in the design of modern therapeutics. ijmrset.comnih.gov

Azetidine, a four-membered saturated cyclic amine, is characterized by a significant ring-strain energy of approximately 25.2-25.4 kcal/mol. researchgate.netrsc.org This inherent strain, while less severe than that of the three-membered aziridine (B145994) ring, is substantially higher than that of larger rings like pyrrolidine (B122466) and piperidine (B6355638). This intermediate level of strain makes the azetidine ring stable enough for handling while also being sufficiently reactive for a variety of synthetic transformations under specific conditions. researchgate.netrsc.orgresearchgate.net Chemists exploit this strain-driven reactivity for ring-opening and ring-expansion reactions, providing pathways to a wide array of functionalized acyclic and cyclic amines that would be otherwise difficult to synthesize. researchgate.netugent.beresearchgate.net

Table 1: Comparison of Ring Strain in Saturated Heterocycles

Ring System Number of Atoms Ring Strain (kcal/mol)
Aziridine 3 ~26.7 - 27.7
Azetidine 4 ~25.2 - 25.4
Pyrrolidine 5 ~5.4 - 5.8
Piperidine 6 ~0

This table compiles data from various sources to illustrate the unique position of azetidine in terms of ring strain energy. researchgate.netrsc.org

The azetidine scaffold is considered a privileged motif in medicinal chemistry. researchgate.net Its rigid, three-dimensional structure can improve the binding affinity of a molecule to its biological target. Furthermore, the presence of the nitrogen atom can enhance aqueous solubility and provide a key point for molecular interactions. Azetidines are often used as bioisosteric replacements for other cyclic structures, such as phenyl, pyrrolidine, or piperidine rings, to optimize a drug's metabolic stability and pharmacokinetic profile. chemrxiv.org The incorporation of this ring is a recognized strategy for expanding into new chemical spaces and developing novel therapeutic agents. chemrxiv.orgchemrxiv.org

Table 2: Examples of Marketed Drugs Containing the Azetidine Scaffold

Drug Name Therapeutic Application
Azelnidipine Antihypertensive (Calcium Channel Blocker)
Cobimetinib Anticancer (MEK Inhibitor)
Ximelagatran Anticoagulant

This table showcases the successful application of the azetidine motif in diverse therapeutic areas. rsc.org

Azetidine Ring Strain and Reactivity in Synthetic Design

Phthalimide (B116566) Derivatives as Versatile Pharmacophores in Drug Discovery

The phthalimide scaffold, characterized by an isoindoline-1,3-dione core, is a cornerstone in medicinal chemistry. ucl.ac.uklongdom.org Its derivatives are known for a remarkable breadth of biological activities, making it a highly versatile pharmacophore for drug development. ucl.ac.uknih.gov

The phthalimide structure features two carbonyl groups attached to a nitrogen atom, creating an imide functional group fused to a benzene (B151609) ring. rjptonline.orgjapsonline.com This arrangement results in a planar, lipophilic molecule that can readily cross biological membranes. ucl.ac.ukjapsonline.com The imide nitrogen can be easily substituted, allowing for the synthesis of a vast library of derivatives. derpharmachemica.com These derivatives have been extensively studied and have demonstrated a wide array of pharmacological effects. ucl.ac.uknih.govresearchgate.net

Table 3: Selected Biological Activities of Phthalimide Derivatives

Biological Activity
Anti-inflammatory
Anticancer
Anticonvulsant
Antimicrobial (Antibacterial, Antifungal)
Antiviral (including anti-HIV)
Immunomodulatory
Anxiolytic
Anthelmintic
Antidiabetic

This table highlights the extensive therapeutic potential of the phthalimide scaffold reported across numerous studies. ucl.ac.uknih.govrjptonline.orgderpharmachemica.commdpi.comrsc.org

The utility of the phthalimide structure extends well beyond medicine. longdom.orgrsc.org It serves as a crucial intermediate in the chemical industry for producing a range of commercial products. chemiis.com In agriculture, phthalimide derivatives are fundamental to the synthesis of widely used fungicides and herbicides. chemiis.comhdinresearch.com The scaffold is also employed in the manufacturing of high-performance polymers, synthetic dyes, and pigments, demonstrating its industrial importance. longdom.orgrsc.orgrsc.orghdinresearch.com

Table 4: Non-Pharmaceutical Applications of Phthalimide Derivatives

Industry Application/Product Examples
Agrochemicals Synthesis of fungicides (e.g., Captan) and herbicides (e.g., Chlorimuron). chemiis.comhdinresearch.com
Dyes & Pigments Intermediate for fluorescent and azo dyes. hdinresearch.com
Polymers Building block for specialty polymers and rubbers. longdom.orgrsc.org

This table illustrates the versatility of phthalimides as key intermediates in various industrial sectors.

Structural Features and Biological Activities of Phthalimides

Rationale for Research on 3-Phthalimidoazetidine

The synthesis and study of this compound represent a logical convergence of the distinct advantages offered by its two constituent scaffolds. The rationale for investigating this hybrid molecule is rooted in the principles of medicinal chemistry, where combining privileged structures is a common strategy to create novel compounds with potentially enhanced or unique properties.

By covalently linking the phthalimide group to the 3-position of the azetidine ring, researchers aim to:

Integrate Biological Activity: Introduce the broad-spectrum biological potential of the phthalimide pharmacophore onto a rigid, three-dimensional scaffold.

Improve Pharmacokinetic Properties: Utilize the azetidine ring to modulate key drug-like properties such as solubility, metabolic stability, and cell permeability, which are often challenges in drug development.

Explore New Chemical Space: Create a novel molecular architecture that may interact with biological targets in a manner distinct from either parent scaffold alone. The rigid azetidine ring can orient the phthalimide moiety in a specific and constrained conformation, potentially leading to higher binding affinity and selectivity for a given protein target.

Develop Versatile Building Blocks: Use this compound as a versatile synthetic intermediate. The protected amine within the phthalimide group and the secondary amine of the azetidine ring (if N-unsubstituted) offer orthogonal points for further chemical modification, enabling the rapid generation of compound libraries for screening.

In essence, the investigation of this compound is driven by the hypothesis that the combination of a proven pharmacophore (phthalimide) with a privileged structural motif (azetidine) will yield a valuable platform for discovering new therapeutic agents and exploring fundamental structure-activity relationships.

Synergistic Potential of Combining Azetidine and Phthalimide Moieties

The conjugation of azetidine and phthalimide moieties into a single molecule, this compound, presents an intriguing prospect for synergistic activity. The rigid azetidine ring can act as a constrained linker, positioning the phthalimide group in a specific orientation for optimal interaction with its biological target. This structural constraint can reduce the entropic penalty upon binding, potentially leading to enhanced potency. enamine.net

Identification of Research Gaps in the Literature on this compound

A review of the scientific literature reveals that while both the azetidine and phthalimide scaffolds are individually well-studied, comprehensive research on this compound itself is limited. Much of the available information pertains to its synthesis as a chemical intermediate. For instance, methods for the preparation of 1-benzhydryl-3-phthalimidoazetidine have been described, highlighting its role as a precursor in the synthesis of other molecules. prepchem.comgoogle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(azetidin-3-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-10-8-3-1-2-4-9(8)11(15)13(10)7-5-12-6-7/h1-4,7,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUNVVKGBQMMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629991
Record name 2-(Azetidin-3-yl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104390-83-2
Record name 2-(Azetidin-3-yl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Phthalimidoazetidine and Its Analogs

Strategies for Azetidine (B1206935) Ring Formation

The construction of the azetidine ring can be achieved through various synthetic strategies, including cyclization reactions, cycloadditions, ring-opening and ring-expansion reactions, and intramolecular nucleophilic substitutions.

Cyclization Reactions for Azetidine Core Synthesis

Intramolecular cyclization is a common and effective method for forming the azetidine ring. quimicaorganica.org This typically involves the formation of a carbon-heteroatom bond. quimicaorganica.org

One notable approach is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination. This method utilizes a combination of a benziodoxole tosylate as an oxidant and a silver salt as an additive to promote the key reductive elimination step from an alkyl–Pd(IV) intermediate, leading to the formation of the azetidine ring. rsc.org The process demonstrates good functional group tolerance. rsc.org

Another strategy involves the use of metal carbene intermediates. For instance, a gold-catalyzed cascade reaction can generate a β-aryl gold-carbene species via a 6-endo-dig diazo-yne cyclization, which then participates in a [4+2]-cycloaddition with external alkenes to form polycyclic structures containing an azetidine ring. nih.gov

Furthermore, the cyclization of N-alkenylamides mediated by tert-butyl hypoiodite (B1233010) provides a pathway to various N-heterocycles, including azetidines. organic-chemistry.org Additionally, a one-pot synthesis of nitrogen-containing heterocycles, including azetidines, can be achieved from alkyl dihalides and primary amines or hydrazines under microwave irradiation in an alkaline aqueous medium. organic-chemistry.org

Catalyst/ReagentStarting Material TypeKey TransformationRef
Palladium(II) / Benziodoxole tosylateAmino-alkyl precursorsIntramolecular γ-C(sp³)–H amination rsc.org
Gold catalystAlkyne-containing 1,3-dicarbonyl diazo compounds6-endo-dig diazo-yne cyclization / [4+2]-cycloaddition nih.gov
tert-Butyl hypoioditeN-alkenylamidesCyclization organic-chemistry.org
Microwave irradiationAlkyl dihalides and primary amines/hydrazinesCyclocondensation organic-chemistry.org

Cycloaddition Approaches to Azetidines

Cycloaddition reactions represent a powerful tool for the construction of cyclic systems, including the azetidine ring. elsevier.com These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. mdpi.com

A significant method for the synthesis of azetidines involves the [1+3] cycloaddition of isocyanides to azomethine ylides. acs.orgacs.org Azomethine ylides can be generated in situ from the thermal ring-opening of aziridines. researchgate.net In a specific application, the reaction of azomethine ylides with tert-butyl isocyanide leads to the formation of stable azetidines. acs.org This methodology has been successfully applied to the synthesis of 1-phthalimidoazetidines. acs.orgacs.org

It has been noted that while this reaction proceeds smoothly with aliphatic isocyanides, the use of aromatic isocyanides can also lead to the formation of four-membered azetidine heterocycles through a [3+1] cycloaddition pathway. researchgate.net

The [2+2] photocycloaddition, also known as the aza Paternò-Büchi reaction, is an efficient route to functionalized azetidines by reacting an imine with an alkene. rsc.org Recent advancements have focused on visible-light-mediated [2+2] cycloadditions to overcome the limitations of using UV light. springernature.comresearchgate.net

One such development involves the intermolecular [2+2] photocycloaddition between cyclic oximes and alkenes, enabled by visible-light-mediated triplet energy transfer. springernature.com This method allows for the synthesis of highly functionalized azetidines. springernature.com Another approach utilizes 2-isoxazoline carboxylates as oxime precursors, which are activated by an iridium(III) photocatalyst via triplet energy transfer to react with a broad range of alkenes. rsc.orgresearchgate.net

Photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes have also been developed, offering a stereoselective and high-yielding synthesis of functionalized azetidines. acs.org These reactions are induced by the photoredox-catalyzed aerobic oxidation of dihydroquinoxalinones as the amine source. acs.org

Furthermore, the modulation of N-sulfonylimines can lead to either [4+2] or [2+2] cycloaddition reactions, providing access to azetidine derivatives with high diastereoselectivity and regioselectivity. nih.gov

Cycloaddition TypeReactantsKey FeaturesRef
[1+3] CycloadditionIsocyanides and Azomethine YlidesSynthesis of 1-phthalimidoazetidines acs.orgacs.org
[2+2] PhotocycloadditionCyclic Oximes and AlkenesVisible-light-mediated, triplet energy transfer springernature.com
[2+2] Photocycloaddition2-Isoxazoline Carboxylates and AlkenesVisible-light photocatalysis, broad alkene scope rsc.orgresearchgate.net
Dehydrogenative [2+2] CycloadditionAmines (Dihydroquinoxalinones) and AlkenesPhotocatalytic, aerobic oxidation, stereoselective acs.org
[2+2] CycloadditionN-Sulfonylimines and AlkenesModulation controls reaction pathway, high diastereoselectivity nih.gov
[1+3] Cycloadditions of Isocyanides to Azomethine Ylides Leading to Azetidines

Ring-Opening and Ring-Expansion Reactions of Precursors

Ring-opening and ring-expansion reactions of smaller heterocyclic precursors provide another avenue for azetidine synthesis. elsevier.comspringernature.com For example, the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines results in a formal [3+1] ring expansion to produce highly substituted methylene azetidines with excellent regio- and stereoselectivity. scispace.com This process is believed to proceed through an ylide-type mechanism, where the strain of the methylene aziridine (B145994) facilitates a ring-opening/ring-closing cascade. scispace.com

Another strategy involves the one-carbon ring expansion of aziridines to azetidines via a highly enantioselective springernature.comnih.gov-Stevens rearrangement, catalyzed by an engineered cytochrome P450 enzyme. nih.gov This biocatalytic approach overcomes the challenge of the competing cheletropic extrusion of olefins from the intermediate aziridinium (B1262131) ylides. nih.gov

Conversely, azetidines themselves can undergo ring-opening reactions. nih.govresearchgate.net For instance, acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates can lead to 6,6-disubstituted 1,3-oxazinan-2-ones. acs.org This reaction proceeds through the protonation of the azetidine nitrogen, followed by C-N bond cleavage to form a carbocation intermediate that is trapped by the carbamate (B1207046) oxygen. acs.org

A "build and release" strategy combines photochemical cyclization with a subsequent strain-releasing ring-opening. beilstein-journals.org For example, photochemically generated 3-phenylazetidinols can undergo ring-opening upon addition of electron-deficient ketones or boronic acids. beilstein-journals.org

Intramolecular Nucleophilic Substitutions and Aminolysis for Azetidine Synthesis

Intramolecular S_N2 reactions are a frequently employed method for constructing azetidine rings. frontiersin.orgnih.gov In this approach, a nitrogen atom attacks a carbon atom bearing a leaving group, such as a halogen or a mesylate. frontiersin.orgnih.gov

A specific example is the synthesis of 1-benzhydryl-3-phthalimidoazetidine from 1-benzhydryl-3-mesyloxyazetidine and potassium phthalimide (B116566). prepchem.com The reaction is carried out in refluxing toluene (B28343) in the presence of a phase-transfer catalyst like hexadecyltributylphosphonium bromide. prepchem.com

Aminolysis, particularly the intramolecular aminolysis of epoxides, offers an alternative route to azetidines. frontiersin.orgnih.govnih.gov Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to be an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. frontiersin.orgnih.govnih.gov This reaction proceeds via a 4-exo-tet cyclization and is tolerant of various functional groups. frontiersin.org This method is significant as the intramolecular aminolysis of an unprotected linear 3,4-epoxy amine had not been previously reported. frontiersin.org

The synthesis of 3-amino-1-benzhydrylazetidine has been achieved through a two-step process involving the mesylation of 1-benzhydrylazetidin-3-ol, followed by aminolysis of the resulting mesylate intermediate with ammonium (B1175870) hydroxide. researchgate.net

Reaction TypePrecursorKey Reagent/CatalystProductRef
Intramolecular Nucleophilic Substitution1-Benzhydryl-3-mesyloxyazetidinePotassium phthalimide1-Benzhydryl-3-phthalimidoazetidine prepchem.com
Intramolecular Aminolysiscis-3,4-Epoxy aminesLa(OTf)₃Substituted azetidines frontiersin.orgnih.govnih.gov
Aminolysis1-Benzhydrylazetidin-3-ol mesylateAmmonium hydroxide3-Amino-1-benzhydrylazetidine researchgate.net

Installation and Modification of the Phthalimido Moiety

The synthesis of 3-phthalimidoazetidine involves the formation of a robust imide bond between the azetidine ring's nitrogen atom at the 3-position and the dicarbonyl framework of phthalic acid. Methodologies for creating this linkage can be broadly categorized into building the phthalimide ring onto the azetidine amine, or by attaching a pre-formed phthalimide unit to an azetidine scaffold.

Amidation of Phthalic Acid/Anhydride (B1165640) with Primary Amines

The most traditional and direct method for synthesizing N-substituted phthalimides is the condensation reaction between a primary amine and phthalic acid or, more commonly, phthalic anhydride. rsc.orgljmu.ac.uk This approach is foundational in organic synthesis and is applicable to the preparation of this compound from 3-aminoazetidine.

The reaction typically proceeds by mixing the primary amine with phthalic anhydride in a suitable solvent, such as acetic acid, toluene, or dimethylformamide (DMF), and heating the mixture. The process involves an initial nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride, leading to the formation of a phthalamic acid intermediate. researchgate.net Subsequent intramolecular cyclization via dehydration at elevated temperatures yields the final imide product. ljmu.ac.uk

While effective, this method often requires harsh conditions, such as high temperatures, which might be incompatible with sensitive functional groups. ljmu.ac.ukacs.org To address this, milder, organocatalytic strategies have been developed. For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze the amidation of in-situ activated phthalamic acids under mild conditions, offering an alternative to high-temperature condensation. acs.orgrsc.org

General Reaction Scheme: Phthalic Anhydride + 3-Aminoazetidine → Phthalamic Acid Intermediate → this compound

Reactant 1Reactant 2Key IntermediateConditionsProduct
Phthalic Anhydride3-AminoazetidinePhthalamic acidHigh temperature or acid catalysisThis compound
Phthalamic Acid-In-situ activated anhydrideN-Heterocyclic Carbene (NHC) catalysis, mild conditionsThis compound

Metal-Catalyzed Functionalization and Annulation Reactions

Modern synthetic chemistry has introduced several transition-metal-catalyzed methods for the construction of phthalimides, which offer greater efficiency and functional group tolerance compared to traditional thermal condensation. rsc.org These reactions can be applied to the synthesis of this compound by forming the phthalimide ring system with 3-aminoazetidine as the nitrogen source.

Prominent examples include palladium- and nickel-catalyzed aminocarbonylation and cyclization of ortho-dihaloarenes. rsc.orgacs.org In a typical palladium-catalyzed three-component reaction, an ortho-dihaloarene, an amine (e.g., 3-aminoazetidine), and carbon monoxide are coupled in the presence of a palladium complex to construct the N-substituted phthalimide. acs.org

Copper catalysis has also proven effective. One notable method involves the reaction of 1-indanones with primary amines in the presence of a copper catalyst and oxygen. acs.org This process proceeds through C-C bond cleavage and C-N bond formation to generate the phthalimide scaffold. acs.org Another copper-catalyzed approach utilizes ortho-halobenzoic acids, which react with an amine and a cyanide source, such as trimethylsilyl (B98337) cyanide, under nano-Cu₂O catalysis.

Catalyst SystemSubstratesAmine SourceKey Features
Palladium Complexortho-Dihaloarene, Carbon MonoxidePrimary AmineThree-component dicarbonylation reaction. acs.org
Nickel Complexortho-Dihaloarene, IsocyanatesPrimary AmineCoupling reaction to form the imide ring. acs.org
Copper(II) Oxide (CuO₂)1-IndanonePrimary AmineC-C bond cleavage and C-N bond formation with O₂ as the oxygen source. acs.org
Nano-Copper(I) Oxide (nano-Cu₂O)ortho-Halobenzoic Acid, Trimethylsilyl CyanidePrimary AmineWater-mediated, ligand- and additive-free conditions.

Derivatization of Pre-formed Azetidine Scaffolds with Phthalimide Derivatives

An alternative and widely used strategy is to start with a pre-formed azetidine ring that has a suitable leaving group at the 3-position. This electrophilic azetidine can then undergo a nucleophilic substitution reaction with a phthalimide salt, a classic transformation reminiscent of the Gabriel synthesis.

A specific example is the synthesis of 1-benzhydryl-3-phthalimidoazetidine. nih.gov In this procedure, 1-benzhydryl-3-mesyloxyazetidine, where the mesyloxy group serves as an excellent leaving group, is reacted with potassium phthalimide. The reaction is typically carried out by heating the components in an anhydrous solvent like toluene, often with a phase-transfer catalyst such as hexadecyltributylphosphonium bromide to facilitate the substitution. nih.gov After the reaction, the product is isolated and purified, yielding the desired N-substituted azetidine. This method is advantageous as it allows for the synthesis of complex azetidine derivatives by preparing the functionalized azetidine core first.

Reaction Data for 1-benzhydryl-3-phthalimidoazetidine Synthesis nih.gov

Azetidine SubstratePhthalimide SourceCatalystSolventConditionsYield
1-benzhydryl-3-mesyloxyazetidinePotassium PhthalimideHexadecyltributylphosphonium BromideAnhydrous TolueneReflux, 5 hours67.4%

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure this compound derivatives is of significant interest due to the importance of stereochemistry in medicinal chemistry. Approaches to achieve this generally fall into two categories: the use of external chiral catalysts to control the formation of the azetidine ring or the use of internal chiral auxiliaries to direct the stereochemical outcome.

Asymmetric Catalysis in Azetidine Synthesis

Asymmetric catalysis provides an elegant and atom-economical route to chiral azetidines from achiral or racemic starting materials. Various transition-metal-catalyzed reactions have been developed to construct the strained four-membered ring with high enantioselectivity.

One advanced strategy involves the intramolecular C(sp³)–H amination catalyzed by palladium(II). This method can transform a linear amine precursor into a functionalized chiral azetidine ring through a C-H activation and C-N bond formation sequence, where chiral ligands on the palladium catalyst control the stereochemistry.

Another powerful technique is the copper-catalyzed difunctionalization of azetines (dihydroazetes). A recent study demonstrated a highly enantioselective copper-catalyzed boryl allylation of azetines, which simultaneously installs two functional groups and creates two new stereogenic centers with excellent control. The resulting highly functionalized chiral azetidines can serve as precursors to derivatives like this compound.

Catalytic MethodCatalyst SystemSubstrate TypeTransformationStereocontrol
Intramolecular γ-C(sp³)–H AminationPalladium(II) / Chiral LigandAcyclic Amine PrecursorC-H activation and cyclization to form azetidine ring.Chiral ligand on the metal center.
Asymmetric Boryl AllylationCopper / Chiral Bisphosphine LigandAzetine (1,2-Dihydroazete)Difunctionalization of the C=C bond to form a 2,3-disubstituted azetidine.Chiral bisphosphine ligand.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are covalently attached to a substrate to direct a stereoselective transformation, after which they can be removed. This strategy has been successfully applied to the synthesis of chiral azetidines.

A prominent example is the use of tert-butanesulfinamide (Ellman's auxiliary). nih.gov In this approach, an achiral aldehyde can be condensed with the chiral sulfinamide to form a sulfinimine. Subsequent organometallic addition and intramolecular cyclization produce the azetidine ring with high diastereoselectivity, controlled by the auxiliary. The sulfinamide group can then be cleaved to yield the enantioenriched azetidine.

Another approach utilizes (S)-1-phenylethylamine as both a nitrogen source and a chiral auxiliary for the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.org The stereochemistry of the final product is dictated by the chirality of the auxiliary.

Furthermore, stereocontrol can be achieved by placing a chiral auxiliary on a pre-existing azetidine ring to direct further functionalization. For instance, in the synthesis of 3-substituted 3-hydroxy-β-lactams, a chiral auxiliary at the C4 position of an azetidine-2,3-dione (B12860077) was used to control the stereochemistry of nucleophilic addition at the C3 carbonyl group. This principle can be extended to control the stereocenter at the C3 position before its conversion to the phthalimido derivative.

Chiral AuxiliaryStarting MaterialKey IntermediateTransformation
tert-Butanesulfinamide3-ChloropropanalChiral SulfinimineCondensation, organometallic addition, and intramolecular cyclization.
(S)-1-PhenylethylamineDicarboxylic acid derivativeChiral imide/amideCyclization to form azetidine-2,4-dicarboxylic acid. rsc.org
C4-Substituted Chiral GroupAzetidine-2,3-dione-Stereoselective nucleophilic addition to the C3-keto group.

Green Chemistry Approaches in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of environmentally benign synthetic methodologies across the chemical industry. In the context of synthesizing this compound and its analogs, green chemistry principles are being applied to minimize environmental impact, reduce waste, and enhance efficiency. These approaches primarily focus on the use of alternative energy sources, solvent-free reaction conditions, and the development of catalytic systems that are both efficient and recyclable. Such strategies aim to address the shortcomings of traditional synthetic routes, which often rely on hazardous solvents, stoichiometric reagents, and energy-intensive processes.

Recent research has highlighted several green synthetic routes for the formation of saturated cyclic amines, including azetidines. nih.govnih.gov These methods include one-pot reactions, microwave-assisted synthesis, metal-free syntheses, and reactions conducted in aqueous media or under solvent-free conditions. nih.govnih.gov The application of these techniques to the synthesis of functionalized azetidines demonstrates a significant step towards more sustainable pharmaceutical production.

One of the key areas of green chemistry is the use of alternative energy sources to drive chemical reactions. Microwave irradiation and ultrasound have emerged as powerful tools in this regard, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. nih.govrsc.org For instance, microwave-assisted organic synthesis (MAOS) has been shown to be an eco-friendly technology that can accelerate a wide range of organic reactions. mdpi.com

Solvent-free synthesis is another cornerstone of green chemistry, aiming to eliminate the use of volatile and often toxic organic solvents. organic-chemistry.org Reactions can be carried out by grinding the reactants together, sometimes with a solid support, or by heating them in the absence of a solvent. organic-chemistry.orgresearchgate.net These methods not only reduce environmental pollution but can also lead to different reactivity and selectivity compared to solution-phase reactions.

The development of novel catalytic systems is also crucial for green synthesis. The use of catalysts, especially those that are recyclable and can operate under mild conditions, is a key principle of green chemistry. researchgate.netorganic-chemistry.org For the synthesis of azetidines, various catalytic systems are being explored to facilitate their formation in an environmentally friendly manner.

The following subsections will delve into specific green chemistry approaches that hold promise for the synthesis of this compound and its analogs, drawing on findings from the synthesis of related heterocyclic compounds.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized chemical synthesis by offering a rapid and efficient alternative to conventional heating methods. nih.gov The direct interaction of microwaves with polar molecules leads to rapid and uniform heating, which can significantly accelerate reaction rates. researchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds, including azetidine derivatives. nih.gov

In a potential microwave-assisted synthesis of this compound, a mixture of a suitable 3-aminoazetidine precursor and phthalic anhydride or a derivative could be subjected to microwave irradiation. This approach would be expected to dramatically shorten the reaction time compared to traditional methods that often require prolonged heating under reflux. The reaction could potentially be performed under solvent-free conditions or in a high-boiling, polar, and non-toxic solvent to further enhance its green credentials.

While a specific microwave-assisted synthesis for this compound is not explicitly detailed in the provided search results, the successful application of this technology to a wide array of N-heterocycles suggests its high potential for this transformation. For example, the synthesis of various N-substituted aldimines has been achieved in high yields within minutes under solvent-free microwave irradiation. organic-chemistry.org Similarly, functionalized azetidine derivatives have been synthesized using copper-catalyzed multicomponent reactions under microwave conditions. nih.gov

To illustrate the potential advantages, the following table presents data from the microwave-assisted synthesis of related azetidine and heterocyclic compounds, highlighting the significant reduction in reaction time and improvement in yields.

ProductConventional Method (Time, Yield)Microwave-Assisted Method (Time, Yield)Reference
Functionalized 2-(sulfonylimino)-4-(alkylimino)azetidinesNot specifiedHigh yields nih.gov
N-Substituted AldiminesSeveral hours8 minutes (75-100%) organic-chemistry.org
2-amino Dihydropyrimidinone DerivativesProlonged reaction times5 minutes (Good yields) nih.gov
Azetidines from 3-(ammonio)propyl sulfatesNot specified15 minutes (Moderate to good yields) researchgate.net

This table is illustrative and based on the synthesis of related compounds to demonstrate the potential of microwave-assisted synthesis for this compound.

Ultrasound-Assisted Synthesis

Ultrasonic irradiation is another energy-efficient and environmentally friendly technique used to promote chemical reactions. nih.gov The physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. mdpi.com This method has been successfully employed in the synthesis of a variety of heterocyclic compounds, including azetidinones. mdpi.comresearchgate.net

The application of ultrasound could be beneficial for the synthesis of this compound by facilitating the reaction between a 3-aminoazetidine derivative and a phthaloylating agent. The intense mixing and energy transfer provided by cavitation could overcome activation barriers and lead to a faster and more efficient reaction, potentially at a lower bulk temperature than conventional methods.

Research on the ultrasound-assisted synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide (B126) derivatives has demonstrated the advantages of this green chemistry tool. mdpi.com A comparison between conventional refluxing and ultrasonic irradiation for the synthesis of these azetidinone derivatives showed that the ultrasound method often resulted in higher yields and significantly shorter reaction times. mdpi.com

The following table showcases comparative data for the synthesis of azetidinone derivatives, illustrating the benefits of ultrasound assistance.

CompoundMethodSolventCatalystTime (h)Yield (%)Reference
6aRefluxDioxane-1865 mdpi.com
6aUltrasoundDioxane-475 mdpi.com
6aRefluxDMF-1860 mdpi.com
6aUltrasoundDMF-470 mdpi.com
6aRefluxDioxaneEt3N1670 mdpi.com
6aUltrasoundDioxaneEt3N3.580 mdpi.com

This table presents data for the synthesis of a specific azetidinone derivative (6a) to highlight the potential improvements achievable with ultrasound-assisted synthesis for related compounds like this compound.

Solvent-Free Synthesis

The elimination of volatile organic solvents (VOCs) is a primary goal of green chemistry, as they are often toxic, flammable, and contribute to environmental pollution. Solvent-free reactions, also known as "neat" or "solid-state" reactions, offer a cleaner and more sustainable alternative. organic-chemistry.org These reactions can be promoted by grinding, ball-milling, or simply heating the neat reactants. researchgate.net

A solvent-free approach to the synthesis of this compound could involve the direct reaction of a 3-aminoazetidine precursor with phthalic anhydride. The reactants could be ground together, possibly with a solid support like basic alumina (B75360), to facilitate the reaction. acs.org This method would not only be environmentally benign but could also simplify the work-up procedure, as the need for solvent removal would be eliminated.

The feasibility of such an approach is supported by the successful solvent-free synthesis of various N-heterocycles. For example, spiro[azetidine-indoles] have been rapidly synthesized under solvent-free microwave conditions using basic alumina supported potassium carbonate. acs.org Similarly, the synthesis of N-substituted aldimines has been efficiently carried out by reacting non-volatile amines with aromatic aldehydes under neat conditions with microwave irradiation. organic-chemistry.org

The following table provides examples of solvent-free syntheses of related heterocyclic compounds, demonstrating the potential of this methodology for the preparation of this compound.

ProductReaction ConditionsCatalyst/SupportTimeYieldReference
Spiro[azetidine-indoles]Microwave, Solvent-freeK2CO3-Al2O3Not specified- acs.org
N-Substituted AldiminesMicrowave, Solvent-freeNone8 min75-100% organic-chemistry.org
Bis(tosylmethyl)azetidineSolvent-freeMonomeric silicaNot specified- researchgate.net
TetrahydropyrimidinesCatalyst-free, Solvent-freeNoneNot specified- rsc.org

This table illustrates the application of solvent-free conditions to the synthesis of various heterocyclic compounds, suggesting its applicability to the synthesis of this compound.

Investigative Medicinal Chemistry of 3 Phthalimidoazetidine Derivatives

Structure-Activity Relationship (SAR) Studies of 3-Phthalimidoazetidine Analogs

The exploration of a new chemical entity in medicinal chemistry invariably involves extensive Structure-Activity Relationship (SAR) studies. For this compound, a systematic investigation would dissect the molecule into its core components: the phthalimido group, the azetidine (B1206935) ring, and the implicit linker connecting them. The goal of such studies is to understand how modifications to each part of the scaffold influence the compound's biological activity, selectivity, and pharmacokinetic properties.

Systematic Modification of the Phthalimido Group

The phthalimido group, a derivative of phthalic anhydride (B1165640) and ammonia, offers several avenues for modification that could significantly impact the biological profile of this compound analogs. The aromatic ring of the phthalimide (B116566) is a prime site for substitution. Introducing various functional groups at different positions on this ring can modulate the electronic and steric properties of the entire molecule.

For instance, the introduction of electron-withdrawing groups (e.g., nitro, halo, trifluoromethyl) or electron-donating groups (e.g., alkyl, alkoxy) can alter the molecule's interaction with biological targets. Research on other phthalimide-containing compounds has shown that such substitutions can profoundly affect their therapeutic properties, including anticancer and anti-inflammatory activities. nih.govnih.gov For example, in a series of phthalimide analogs synthesized for anti-inflammatory activity, the presence and position of hydroxyl groups on the phthalimide ring were found to be crucial for activity. nih.gov

Furthermore, the planarity and hydrophobicity of the phthalimide moiety can be tuned. Increasing the steric bulk by adding larger substituents could either enhance binding through van der Waals interactions or hinder it due to steric clashes within a target's binding pocket.

Table 1: Hypothetical SAR of Phthalimido Group Modifications

Modification on Phthalimide RingPredicted Effect on ActivityRationale
Introduction of small, electron-withdrawing groups (e.g., -F, -Cl)Potential for increased potencyCan enhance binding through specific polar interactions and improve pharmacokinetic properties.
Introduction of electron-donating groups (e.g., -CH3, -OCH3)Variable; could increase or decrease activityMay enhance hydrophobic interactions but could also introduce unfavorable steric hindrance.
Introduction of bulky groups (e.g., phenyl, tert-butyl)Likely to decrease activityPotential for steric hindrance within the binding pocket of a target protein.
Replacement of the phthalimide with other cyclic imides (e.g., succinimide)Could alter selectivity and potencyChanges the size, shape, and electronic distribution of the molecule.

Derivatization at the Azetidine Ring

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry due to its conformational rigidity and ability to introduce specific vectors for substitution. enamine.netrsc.org In this compound, the azetidine nitrogen and the carbon atoms of the ring present key opportunities for derivatization.

Alkylation or acylation of the azetidine nitrogen would introduce a new substituent that could be tailored to interact with specific pockets of a target protein. The nature of this substituent (e.g., its size, charge, and hydrogen-bonding capacity) would be a critical determinant of biological activity. Studies on azetidine-based inhibitors of various enzymes, such as dipeptidyl peptidase IV (DPP IV), have demonstrated that large, hydrophobic groups attached to the azetidine nitrogen can lead to sub-micromolar potency. nih.govresearchgate.netbenthamdirect.com

Table 2: Hypothetical SAR of Azetidine Ring Derivatization

Derivatization SiteModificationPredicted Effect on ActivityRationale
Azetidine Nitrogen (N1)Alkylation with small alkyl groupsPotential for improved cell permeability and metabolic stability.Increases lipophilicity.
Azetidine Nitrogen (N1)Acylation with various acyl groupsCould introduce hydrogen bond donors/acceptors to interact with the target.Modifies electronic and steric properties.
Azetidine C2/C4Introduction of hydroxyl or amino groupsMay enhance solubility and provide new interaction points.Increases polarity and hydrogen bonding capacity.
Azetidine C2/C4Introduction of fluorineCan improve metabolic stability and binding affinity.Alters electronic properties and can form favorable interactions.

Linker Region Modifications

While this compound implies a direct attachment, the conceptual "linker" is the bond connecting the phthalimide nitrogen to the C3 position of the azetidine ring. In a broader drug design context, this linkage could be extended or modified. Introducing a flexible or rigid linker between these two moieties could optimize the spatial orientation of the phthalimido and azetidine groups, allowing for better accommodation within a target's binding site.

The length and composition of the linker are critical variables. A short, rigid linker might maintain a specific conformation required for activity, while a longer, more flexible linker could allow the molecule to adopt multiple conformations, potentially interacting with different targets or accommodating larger binding sites. Studies on other bioactive compounds have shown that linker modifications can significantly impact potency and selectivity. tandfonline.com For example, in a series of triazole-phthalimide hybrids, the nature of the alkyl linker between the two heterocyclic systems influenced their anti-inflammatory activity. jst.go.jp

Rational Drug Design Methodologies

Rational drug design relies on the knowledge of a biological target or the pharmacophoric features of known active molecules to design new, more potent, and selective drugs. nih.gov For a novel scaffold like this compound, both ligand-based and structure-based (if a target is identified) approaches would be invaluable.

Ligand-Based Drug Design Approaches

In the absence of a known 3D structure of a biological target, ligand-based drug design methodologies can be employed. These approaches are predicated on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.

One common technique is pharmacophore modeling . A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target. By identifying the key features of a series of active this compound analogs (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings), a pharmacophore model can be generated. This model can then be used to screen large virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active.

Quantitative Structure-Activity Relationship (QSAR) is another powerful ligand-based method. QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. By developing a QSAR model for this compound derivatives, it would be possible to predict the activity of new, unsynthesized analogs, thereby guiding the synthetic efforts towards more potent compounds.

Fragment-Based Drug Design Applied to this compound

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in drug discovery. aacrjournals.org This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target, albeit with low affinity. These fragment hits are then grown or linked together to create more potent lead compounds.

The this compound scaffold can be viewed through the lens of FBDD. The azetidine ring itself can be considered a valuable fragment due to its conformational rigidity and potential for introducing specific vectors for chemical modification. enamine.netnih.govresearchgate.net Similarly, the phthalimide group can act as a starting fragment.

In an FBDD campaign, the azetidine and phthalimide fragments could be screened independently against a target of interest. If both fragments show binding, they could be linked together in various ways to generate a high-affinity ligand. Alternatively, if a this compound analog is identified as a hit from a primary screen, it could be deconstructed into its constituent fragments to understand which part is primarily responsible for binding. The non-binding fragment could then be replaced with other chemical groups to optimize the compound's properties. This fragment-centric approach allows for a more efficient exploration of chemical space and can lead to lead compounds with improved physicochemical properties. aacrjournals.org

Molecular Mechanism of Action Elucidation

Comprehensive searches of chemical and pharmacological databases have yielded no specific studies focused on elucidating the molecular mechanism of action for derivatives of this compound. The following subsections reflect the current lack of available data in this specific area of medicinal chemistry.

Identification of Biological Targets

At present, there are no published studies that identify specific biological targets for this compound derivatives. Computational in silico predictions, which can suggest potential protein targets based on structural similarity to known active compounds, have not been reported for this class of molecules. Similarly, experimental approaches such as affinity chromatography, yeast two-hybrid screening, or proteomic profiling to pull down and identify binding partners have not been described in the scientific literature for these specific compounds.

Binding Affinity and Selectivity Studies

Consistent with the absence of identified biological targets, there is no available data on the binding affinity or selectivity of this compound derivatives. Quantitative measurements of binding, such as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50) against specific enzymes or receptors, have not been determined. Consequently, the selectivity profile of these compounds against a panel of potential off-target proteins remains unknown.

The following table, which would typically present binding affinity data, remains empty due to the lack of research in this area.

Interactive Data Table: Binding Affinity of this compound Derivatives

Compound/DerivativeTargetBinding Affinity (Kd/Ki/IC50)Assay MethodReference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

This table is a placeholder to illustrate the type of data that is currently unavailable in the scientific literature.

Mechanistic Pathways of Biological Activity

Given that no biological targets have been identified, the mechanistic pathways through which this compound derivatives might exert a biological effect are entirely speculative. Research into downstream signaling cascades, such as the modulation of phosphorylation events, gene expression, or metabolic pathways following cellular exposure to these compounds, has not been conducted.

Advanced Spectroscopic Characterization and Elucidation of 3 Phthalimidoazetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 3-Phthalimidoazetidine. The combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise mapping of proton and carbon environments and their correlations. hmdb.ca

The structural elucidation of this compound is achieved through a suite of NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum provides initial information on the different hydrogen environments. The aromatic protons of the phthalimide (B116566) group are expected to appear as a multiplet in the downfield region (typically δ 7.7-7.9 ppm) due to the electron-withdrawing effect of the carbonyl groups. chemicalbook.commsu.edulibretexts.org The protons on the azetidine (B1206935) ring will exhibit more complex patterns. The methine proton at the C3 position (CH-N), being attached to the nitrogen of the phthalimide, is expected to be a multiplet in the δ 4.5-5.5 ppm region. The methylene (B1212753) (CH₂) protons of the azetidine ring at positions C2 and C4 would likely appear as multiplets in the δ 3.5-4.5 ppm range. mdpi.com The exact chemical shifts and multiplicities depend on the solvent and the ring conformation. msu.edu

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. hw.ac.uklibretexts.org The two carbonyl carbons of the phthalimide group are expected at the most downfield region, typically around δ 167-168 ppm. mdpi.comfigshare.com The quaternary carbons of the phthalimide aromatic ring would resonate around δ 132 ppm, while the CH carbons of the same ring would appear at approximately δ 123-134 ppm. hmdb.ca For the azetidine ring, the C3 carbon attached to the phthalimide nitrogen is anticipated around δ 45-55 ppm, and the C2 and C4 methylene carbons are expected to resonate in the range of δ 40-50 ppm. mdpi.commdpi.com

2D NMR Techniques: To definitively assign these signals, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. researchgate.netpg.edu.pl It would show correlations between the C3 methine proton and the C2/C4 methylene protons of the azetidine ring, helping to trace the spin system within the ring. hw.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. libretexts.orgresearchgate.net It allows for the direct assignment of each proton signal to its corresponding carbon signal. For example, the proton signal at ~δ 5.0 ppm would correlate with the carbon signal at ~δ 50 ppm, confirming the C3-H3 bond. pg.edu.pl

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule. hw.ac.uk Key correlations would be expected between the azetidine C3 proton and the phthalimide carbonyl carbons, and between the phthalimide aromatic protons and the quaternary and carbonyl carbons of the phthalimide group.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the azetidine ring carbons. hw.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
Azetidine C2/C4 (CH₂)~3.5 - 4.5 (m)~40 - 50C3
Azetidine C3 (CH)~4.5 - 5.5 (m)~45 - 55C2, C4, Phthalimide C=O
Phthalimide C=O-~167 - 168-
Phthalimide C (quaternary)-~132-
Phthalimide CH (aromatic)~7.7 - 7.9 (m)~123 - 134Phthalimide C=O, Phthalimide C (quat.)

The four-membered azetidine ring is not planar and can exist in puckered conformations. capes.gov.br The exact conformation of the ring and the orientation of the phthalimide substituent can be investigated using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). nih.govbldpharm.com These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), providing crucial information about the 3D structure. figshare.combldpharm.com For instance, NOE correlations between the C3 proton and specific protons on the C2/C4 positions can help determine the degree of ring puckering and whether the phthalimide group adopts a pseudo-equatorial or pseudo-axial orientation. libretexts.orgcapes.gov.br The magnitude of the NOE enhancement is related to the distance between the protons, allowing for a semi-quantitative analysis of the predominant conformation in solution. figshare.comekb.eg

Advanced 1D and 2D NMR Techniques

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound, confirm its elemental composition, and assess its purity. miamioh.edu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, typically to within a few parts per million (ppm). mdpi.com This precision allows for the unambiguous determination of the elemental formula of the compound (C₁₁H₁₀N₂O₂), distinguishing it from other potential compounds with the same nominal mass. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value obtained from techniques like ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap MS. rsc.org

Table 2: HRMS Data for this compound.
FormulaIonCalculated Exact MassObserved Mass
C₁₁H₁₀N₂O₂[M+H]⁺203.0764To be determined experimentally
C₁₁H₁₀N₂O₂[M+Na]⁺225.0583To be determined experimentally

In addition to the molecular ion, mass spectrometry (especially with tandem MS/MS techniques) provides a characteristic fragmentation pattern that can be used for structural confirmation. The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) would likely involve characteristic losses. libretexts.org

Key expected fragmentation pathways include:

Cleavage of the azetidine ring: This could lead to fragments corresponding to the loss of parts of the azetidine moiety.

Fragmentation of the phthalimide group: The phthalimide structure is relatively stable, but characteristic fragments are known. A prominent fragment ion is often observed at m/z 147, corresponding to the phthaloyl cation [C₈H₄O₂]⁺. Another common fragment is at m/z 104, corresponding to the benzoyl cation or a related structure. The loss of CO (28 Da) or CO₂ (44 Da) from the imide functionality is also possible. mdpi.comchemguide.co.uk

Cleavage at the N-C bond: The bond connecting the azetidine ring to the phthalimide nitrogen can cleave, leading to ions corresponding to the charged azetidine ring or the charged phthalimide moiety.

Table 3: Plausible Mass Spectrometry Fragments for this compound.
m/zPlausible Fragment Structure/Identity
202[M]⁺ (Molecular Ion)
147[C₈H₄O₂N]⁺ (Phthalimide cation)
132[C₈H₄O₂]⁺ (Loss of NH)
104[C₇H₄O]⁺ (Loss of CO from m/z 132)
76[C₆H₄]⁺ (Benzyne radical cation)
56[C₃H₆N]⁺ (Azetidinyl cation)

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. hmdb.calibretexts.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by the strong absorptions of the phthalimide group. vscht.cz

C=O Stretching: Two characteristic and strong absorption bands for the imide carbonyl groups are expected in the region of 1700-1780 cm⁻¹. The asymmetric stretch typically appears at a higher wavenumber (around 1770 cm⁻¹) and the symmetric stretch at a lower wavenumber (around 1710 cm⁻¹). figshare.com

Aromatic C=C Stretching: The aromatic ring of the phthalimide group will show several bands of variable intensity in the 1450-1600 cm⁻¹ region. libretexts.org

C-N Stretching: The C-N bond stretching vibrations will appear in the 1300-1390 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations for the ortho-disubstituted benzene (B151609) ring will be visible in the 700-750 cm⁻¹ region.

Aliphatic C-H Stretching: The C-H stretching of the azetidine ring will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar carbonyl groups give strong IR signals, the non-polar aromatic ring vibrations often produce strong Raman signals. keyorganics.net

The symmetric C=C stretching of the benzene ring is expected to give a strong band around 1600 cm⁻¹.

The "ring breathing" mode of the phthalimide aromatic ring would also be a characteristic Raman band.

The aliphatic C-H stretching vibrations of the azetidine ring will also be visible. libretexts.org

The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of both the phthalimide and azetidine moieties. keyorganics.net

X-ray Crystallography for Solid-State Structure Determination

Detailed Research Findings:

Currently, specific X-ray crystallographic data for this compound, such as its crystal system, space group, and unit cell dimensions, are not publicly available in peer-reviewed literature or crystallographic databases. The successful crystallization of this compound would be the first critical step. Following this, diffraction data would be collected by exposing the crystal to a focused X-ray beam.

The resulting diffraction pattern would be analyzed to generate an electron density map, from which the positions of individual atoms can be resolved. This would reveal critical structural details, including the planarity of the phthalimide group, the puckering of the azetidine ring, and the dihedral angle between these two moieties.

Hypothetical Data Table Based on Similar Structures:

While specific data for this compound is unavailable, a hypothetical data table based on known structures of similar N-substituted azetidine and phthalimide derivatives is presented below to illustrate the type of information that would be obtained.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterHypothetical ValueSignificance
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a (Å)8.5Length of the 'a' axis of the unit cell.
b (Å)12.3Length of the 'b' axis of the unit cell.
c (Å)9.7Length of the 'c' axis of the unit cell.
β (°)105.2Angle of the 'β' axis of the unit cell.
Volume (ų)975.4The volume of the unit cell.
Z4The number of molecules in the unit cell.
C-N Bond Length (Azetidine)1.47Provides insight into the strain of the four-membered ring.
C=O Bond Length (Phthalimide)1.21Typical double bond character.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

For chiral molecules like this compound, which can exist as non-superimposable mirror images (enantiomers), chiroptical spectroscopy is a powerful tool. Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is particularly valuable for determining the enantiomeric purity and absolute configuration of a sample.

Detailed Research Findings:

As of now, there are no published experimental or theoretical ECD spectra for this compound. The acquisition of such data would require the synthesis of an enantiomerically enriched sample of the compound. The ECD spectrum would then be recorded, typically in a suitable solvent.

The resulting spectrum, with its characteristic positive and negative Cotton effects, serves as a unique fingerprint for a specific enantiomer. By comparing the experimental ECD spectrum with spectra predicted through quantum chemical calculations for both the (R) and (S) enantiomers, the absolute configuration of the synthesized compound can be unambiguously assigned.

Hypothetical Data Table for ECD Analysis:

The following table illustrates the kind of data that would be extracted from an ECD analysis of this compound.

Interactive Data Table: Hypothetical ECD Spectral Data for (R)-3-Phthalimidoazetidine

Wavelength (nm)Δελ (M⁻¹cm⁻¹)Transition Assignment
295+2.5n → π* (Phthalimide C=O)
270-1.8π → π* (Phthalimide aromatic)
245+5.3π → π* (Phthalimide aromatic)
220-3.1Charge transfer

Computational Chemistry and Theoretical Investigations of 3 Phthalimidoazetidine

Quantum Mechanical (QM) Calculations

Quantum mechanical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. wikipedia.orgwikipedia.org These calculations are fundamental to understanding a molecule's intrinsic properties and reactivity. researchgate.net They are broadly categorized into ab initio and density functional theory methods. peerj.com

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. researchgate.netgithub.io It is based on the principle that the energy of a molecule can be determined from its electron density. github.iounimi.it DFT calculations are instrumental in predicting the electronic structure, reactivity, and spectroscopic properties of molecules like 3-Phthalimidoazetidine.

DFT studies would typically involve geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a variety of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Other calculated properties would include the molecular electrostatic potential (MEP) map, which illustrates the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack. Mulliken population analysis can be used to determine the partial atomic charges on each atom, further clarifying reactive sites. Hybrid functionals, such as the widely used B3LYP, are often employed as they incorporate a portion of exact exchange from Hartree-Fock theory, which can improve the accuracy of the results. github.iowikipedia.org

Table 1: Exemplary Electronic Properties of a Molecule Calculated using DFT (Note: This table is illustrative and shows the type of data generated in a DFT study. Actual values for this compound would require a specific calculation.)

Property Calculated Value Units Significance
Total Energy (value) Hartrees Overall stability of the molecule.
HOMO Energy (value) eV Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy (value) eV Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (value) eV Indicator of chemical reactivity and stability.

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. wikipedia.orglibretexts.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC), are often more computationally demanding than DFT but can provide higher accuracy, especially for systems where electron correlation is significant. peerj.comststephens.net.in

For a molecule like this compound, ab initio calculations would serve as a benchmark for results obtained from DFT. For instance, a high-level Coupled Cluster calculation with a large basis set (e.g., CCSD(T)/aug-cc-pVTZ) is often considered the "gold standard" for calculating the energies of small to medium-sized organic molecules. peerj.com While computationally expensive, these methods are invaluable for obtaining highly accurate predictions of geometric parameters, vibrational frequencies, and reaction energies. libretexts.orgmontana.edu The goal of such predictions is to characterize the 3D structure and properties of a protein or molecule using only its sequence or chemical formula as input. nih.gov

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular behavior, offering insights into conformational changes and interactions that are not accessible from static QM calculations. researchgate.netresearchgate.netnih.gov

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through rotation around its single bonds. libretexts.orgchemistrysteps.com The azetidine (B1206935) ring in this compound is a strained four-membered ring, and its puckering, combined with the rotation of the phthalimido group, creates a complex conformational landscape.

MD simulations are an ideal tool for exploring this landscape. ulakbim.gov.tr By simulating the molecule's motion over nanoseconds or longer, researchers can identify the most stable low-energy conformations and the energy barriers between them. libretexts.orgethz.ch This analysis helps to understand the molecule's flexibility and the relative populations of different conformers at a given temperature. Such information is crucial because the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a binding site. nih.govlibretexts.org

MD simulations are extensively used to model the interaction between a ligand, such as this compound, and its biological target, typically a protein. nih.govnih.gov After an initial binding pose is predicted by docking methods, an MD simulation is run on the entire ligand-protein complex, usually solvated in a water box to mimic physiological conditions. mdpi.com

These simulations can reveal the stability of the binding pose over time. They allow researchers to observe how the ligand and protein adjust to each other, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate the binding free energy of the complex. nih.govbiorxiv.org This provides a more realistic and dynamic picture of the binding event than static docking alone. mdpi.com

Conformational Landscape Exploration

Docking Studies and Virtual Screening

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target). nih.gov It is a cornerstone of structure-based drug design. frontiersin.org

In the context of this compound, docking studies would be performed to predict how it binds to the active site of a target protein. scielo.brijper.org The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. frontiersin.org The output is a ranked list of poses, with the top-ranked pose representing the most likely binding mode. Studies on similar structures, such as 3-methyl-1,4-diarylazetidin-2-ones, have used docking to investigate binding modes in microbial targets like DNA Gyrase B.

Virtual screening uses docking on a massive scale. researchgate.netmdpi.com Large libraries of compounds are computationally docked against a target protein to identify potential "hits" that are predicted to bind strongly. polimi.itrsc.org If this compound were part of such a library, virtual screening could rapidly assess its potential against a wide range of biological targets. mdpi.com The results of virtual screening help prioritize which compounds should be synthesized and tested in laboratory experiments, saving significant time and resources. polimi.itmdpi.com

Table 2: Illustrative Molecular Docking Results for a Ligand (Note: This table is exemplary. A real docking study would compare multiple ligands or one ligand against multiple targets.)

Target Protein (PDB ID) Predicted Binding Pose Binding Energy (kcal/mol) Key Interacting Residues
e.g., DNA Gyrase B (2H8H) (Description or image reference) -9.8 ARG76, THR165

Prediction of Binding Modes and Affinities

A critical application of computational chemistry in drug discovery is the prediction of how a ligand, such as this compound, might bind to a biological target, typically a protein. nih.gov This process, known as molecular docking, aims to identify the preferred orientation (binding mode or pose) of the ligand within the protein's binding site and to estimate the strength of the interaction (binding affinity). nih.govschrodinger.com

Molecular docking simulations utilize search algorithms to explore the vast conformational space of the ligand and scoring functions to evaluate the fitness of each generated pose. nih.govschrodinger.com These scoring functions estimate the free energy of binding, with lower scores generally indicating a more favorable interaction. schrodinger.com For this compound, docking studies would involve preparing a 3D structure of the molecule and docking it into the crystal structures of potential protein targets. The results can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. schrodinger.com For instance, the phthalimide (B116566) group might interact with hydrophobic pockets, while the azetidine nitrogen could act as a hydrogen bond acceptor.

While standard docking provides a static picture, molecular dynamics (MD) simulations can be employed to study the dynamic stability of the predicted protein-ligand complex over time. rsc.org These simulations model the movements of atoms and can confirm whether the predicted binding mode is stable or if the ligand dissociates. rsc.org

The following interactive table illustrates hypothetical results from a molecular docking study of this compound against several potential protein targets. The docking scores represent the predicted binding affinity in kcal/mol.

Identification of Potential Off-Targets

A significant challenge in drug development is ensuring that a compound selectively interacts with its intended target, as binding to unintended proteins, or "off-targets," can lead to adverse effects. nih.govpharm.ai Computational methods are invaluable for the early identification of potential off-targets. pharm.ai

One common approach is reverse docking, where this compound would be screened against a large library of known protein structures. pharm.ai Proteins that show a high predicted binding affinity for the compound are flagged as potential off-targets, warranting further experimental investigation. This in-silico screening saves considerable time and resources by prioritizing which proteins to test in the lab.

Another strategy involves shape and pharmacophore similarity screening. The 3D shape and chemical features (pharmacophore) of this compound are compared against databases of ligands with known biological activities. If the compound is structurally similar to a ligand known to bind a particular off-target, it raises the possibility of similar cross-reactivity. Proteomic platforms that use mass spectrometry can also be used to experimentally validate computationally predicted off-target protein interactions. nih.gov The goal of these computational approaches is to build a more comprehensive safety and selectivity profile for a molecule early in the discovery process. nih.govpharm.ai

Cheminformatics and QSAR Modeling

Cheminformatics applies computational and informational techniques to a wide range of chemical problems, from storing and retrieving chemical information to predicting physicochemical properties and biological activities. epa.govepa.gov For this compound, cheminformatics plays a crucial role in quantitative structure-activity relationship (QSAR) modeling and property prediction. scienceforecastoa.comnih.gov

Development of Quantitative Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.comnih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to corresponding changes in their biological activities. scienceforecastoa.com

To develop a QSAR model for analogs of this compound, a dataset of structurally similar molecules with experimentally measured biological activity (e.g., IC50 values) is required. mdpi.com For each molecule, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule, including:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical (3D) descriptors: Related to the 3D shape and size of the molecule.

Electronic descriptors: Describing charge distribution, dipole moment, and polarizability.

Physicochemical descriptors: Such as lipophilicity (LogP) and molar refractivity.

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, are then used to build a model that correlates the descriptors with the observed activity. scienceforecastoa.comnih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized analogs of this compound, guiding medicinal chemistry efforts toward more potent compounds. nih.govnih.gov The predictive power of these models must be rigorously validated to ensure their reliability. nih.govresearchgate.net

The following interactive table shows an example dataset that would be used for a QSAR study, featuring hypothetical analogs of this compound.

Prediction of Molecular Properties and Biological Activities

Beyond QSAR, cheminformatics tools and machine learning models are widely used to predict a variety of molecular properties and biological activities. mdpi.comarxiv.org These predictive models are often trained on large datasets of diverse chemical structures and their corresponding experimental data. researchgate.net For this compound, these tools can provide rapid, in-silico estimations of key characteristics relevant to drug development.

Predicted properties often include:

Physicochemical Properties: Solubility, pKa, polar surface area (PSA), and LogP/LogD. epa.govmdpi.com

ADME Properties: Absorption, Distribution, Metabolism, and Excretion parameters, such as blood-brain barrier permeability, plasma protein binding, and interaction with metabolic enzymes. arxiv.org

Toxicity Endpoints: Predictions of potential liabilities like cardiotoxicity or mutagenicity. biorxiv.org

Graph Neural Networks (GNNs) are a modern machine learning approach that has shown great promise in predicting molecular properties by directly learning from the graph structure of a molecule. nih.govnih.gov By inputting the structure of this compound into pre-trained models, researchers can obtain a profile of its likely properties, helping to identify potential development challenges and opportunities without initial experimental work. nih.govmit.edu

Future Directions and Emerging Research Avenues for 3 Phthalimidoazetidine

Exploration of Novel Therapeutic Applications

The exploration of new therapeutic uses for 3-Phthalimidoazetidine and its derivatives is a promising frontier, driven by the diverse biological activities associated with its constituent chemical scaffolds.

The phthalimide (B116566) scaffold is a versatile pharmacophore, with derivatives recently synthesized and evaluated for a wide array of therapeutic applications. ucl.ac.uk Research has shown phthalimide-based compounds to possess anti-inflammatory, anticancer, antiviral, antimicrobial, and even anti-Alzheimer properties. ucl.ac.ukresearchgate.net For instance, new phthalimide derivatives have been identified as inhibitors of the SARS-CoV-2 papain-like protease (PLpro), an essential enzyme for viral replication, highlighting a potential application in antiviral therapy. nih.gov Other studies have demonstrated their utility as antiplatelet agents and inhibitors of TNF-α. ucl.ac.uk

Simultaneously, the azetidine (B1206935) ring is an increasingly popular feature in modern medicinal chemistry, recognized for its ability to improve physicochemical properties like solubility and lipophilicity. chemrxiv.org Libraries of azetidine-based compounds have been developed to target the central nervous system (CNS) and have yielded promising hits against infectious diseases such as malaria (Plasmodium falciparum) and visceral leishmaniasis (Leishmania donovani). nih.govnih.gov Novel 3-substituted azetidine derivatives have also been designed as triple reuptake inhibitors (TRIs), suggesting their potential for treating depression. nih.govacs.org

Given this context, future research on this compound could systematically explore its potential in these diverse disease areas. By leveraging the known activities of its core structures, investigations could be directed toward its efficacy in virology, neurodegenerative disorders, oncology, and infectious diseases, moving well beyond any single initial indication.

Drug repurposing, or finding new uses for existing compounds, offers an efficient route to therapeutic development. The diverse bioactivity of the phthalimide and azetidine moieties makes this compound a strong candidate for such strategies. If the compound has been investigated for a specific purpose, its known biological profile can be computationally and experimentally screened against new targets.

For example, the established role of some phthalimides as immunomodulators and anti-inflammatory agents suggests that this compound could be repurposed for autoimmune diseases or chronic inflammatory conditions. ucl.ac.uknih.gov Likewise, the demonstrated success of azetidine scaffolds in CNS-active compounds provides a rationale for repurposing it for neurological or psychiatric conditions. nih.gov A strategic approach would involve screening this compound against panels of targets associated with these diseases, such as kinases, proteases, or G-protein coupled receptors, to identify unexpected therapeutic opportunities.

Beyond Current Disease Areas

Integration with Advanced Technologies in Drug Discovery

The landscape of drug discovery is being transformed by technology. Integrating this compound into these advanced workflows could dramatically accelerate the development of new and optimized derivatives.

Future research could leverage the this compound scaffold as a core fragment within these generative AI models. By training algorithms on large datasets of known bioactive compounds, it would be possible to automatically generate novel derivatives of this compound tailored for specific targets or with improved "drug-like" properties. unipi.itmdpi.com Furthermore, in silico methods like molecular docking can be used to predict how these newly designed derivatives might bind to therapeutic targets, such as DNA methyltransferase 1 (DNMT1) or vascular endothelial growth factor receptor 2 (VEGFR2), which are known targets for some phthalimide compounds. This computational pre-screening allows for the prioritization of the most promising candidates for synthesis and experimental testing, saving time and resources. researchgate.nettandfonline.com

To explore the chemical space around this compound efficiently, high-throughput synthesis and screening methods are essential. Methodologies like diversity-oriented synthesis (DOS) can be employed to create large, structurally diverse libraries of molecules based on the core scaffold. nih.govdntb.gov.ua Research has already demonstrated the successful synthesis of libraries containing thousands of spirocyclic azetidines for the discovery of lead-like molecules. nih.govacs.orgresearchgate.net

Applying these principles, a library of this compound derivatives could be generated by systematically varying substituents on both the phthalimide and azetidine rings. This library could then be subjected to high-throughput screening against a wide range of biological targets to rapidly identify structure-activity relationships (SAR) and discover novel hits for various diseases.

Artificial Intelligence and Machine Learning in Design and Optimization

Development of this compound as a Chemical Probe

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling researchers to study that protein's function in cells and organisms. biomedgrid.com The development of this compound into a chemical probe could be a powerful strategy to elucidate its mechanism of action and identify its molecular targets.

This would involve modifying the parent compound to incorporate a "warhead" or a reporter tag. For instance, a reactive group like an acrylamide (B121943) could be added to allow for covalent binding to specific amino acid residues (e.g., cysteine) on a target protein. chemrxiv.org A set of stereoisomeric probes based on the this compound scaffold could then be synthesized and used in chemical proteomic profiling experiments. chemrxiv.org By treating cell lysates with these probes and identifying the proteins they bind to, researchers can uncover novel, druggable protein sites. chemrxiv.org The development of azetidine-based probes has already led to the discovery of compounds with potent antimalarial activity, demonstrating the power of this approach. nih.gov Creating a chemical probe from this compound would provide an invaluable tool for target validation and for understanding the fundamental biology associated with its effects.

Sustainable Synthesis and Manufacturing Considerations for this compound

The growing emphasis on environmental responsibility within the chemical and pharmaceutical industries has spurred significant research into sustainable and green manufacturing processes. For this compound, a valuable building block in medicinal chemistry, the focus is shifting towards developing synthetic routes that are not only efficient but also minimize environmental impact. This involves adhering to the principles of green chemistry, such as using safer solvents, reducing waste, and improving energy efficiency. acs.orgmlsu.ac.inresearchgate.netacs.org Future research is centered on integrating innovative technologies like flow chemistry and biocatalysis to create more sustainable and economically viable manufacturing pathways.

Analysis of Existing Synthetic Routes from a Green Chemistry Perspective

A known method for synthesizing a precursor to this compound involves the reaction of 1-benzhydryl-3-mesyloxyazetidine with potassium phthalimide. This reaction, while effective, presents several considerations from a green chemistry standpoint.

The synthesis of the starting material, 1-benzhydryl-3-hydroxyazetidine, has seen significant improvements. An optimized, one-pot, and multikilogram-scale synthesis has been developed that avoids chromatographic purification and results in a high yield (80%) and purity (>99%). researchgate.net This is a substantial step towards a greener process as it reduces solvent usage and waste generated during purification. The subsequent conversion to the mesylate, however, typically involves reagents like methanesulfonyl chloride and a base in an organic solvent, which adds to the process mass intensity (PMI).

The core reaction to form the phthalimido-substituted azetidine is a nucleophilic substitution. A specific procedure involves heating 1-benzhydryl-3-mesyloxyazetidine with potassium phthalimide in toluene (B28343), using a phase-transfer catalyst. prepchem.com

Table 1: Reaction Details for the Synthesis of 1-Benzhydryl-3-phthalimidoazetidine

ParameterDetails
Reactants 1-Benzhydryl-3-mesyloxyazetidine, Potassium phthalimide
Catalyst Hexadecyltributylphosphonium bromide (Phase-Transfer Catalyst)
Solvent Toluene
Temperature Reflux
Reaction Time 5 hours
Yield 67.4%
Purification Filtration, Washing with Ethyl Acetate (B1210297), Crystallization from Diisopropyl ether
Data sourced from PrepChem. prepchem.com

From a green chemistry perspective, this synthesis has several drawbacks:

Solvent Choice: Toluene is a hazardous solvent, and its use at reflux temperatures increases energy consumption and potential for atmospheric emissions.

Reagents: The use of a mesylate activating group and a stoichiometric amount of potassium phthalimide results in the formation of potassium mesylate as a byproduct, which contributes to the waste stream.

Energy Consumption: The need for prolonged heating at reflux contributes to a significant energy footprint.

Downstream Processing: The workup involves multiple washing and crystallization steps, which consume large volumes of additional solvents like ethyl acetate and diisopropyl ether, further increasing the environmental impact.

The final step to obtain the parent this compound would involve the deprotection of the N-benzhydryl group. This is often achieved through hydrogenation using a palladium catalyst, a process that itself can be hazardous and requires careful handling of hydrogen gas and the pyrophoric catalyst. google.comgoogle.com

Emerging Research in Sustainable Manufacturing

To address the shortcomings of traditional batch syntheses, researchers are exploring advanced manufacturing technologies and greener synthetic strategies for azetidine derivatives.

Flow Chemistry:

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. acs.orguniba.itchemrxiv.orgdurham.ac.uk For the synthesis of azetidines, flow technology has been successfully applied to handle unstable intermediates at higher temperatures than would be feasible in batch reactors.

A notable example is the generation of C3-lithiated azetidines from N-Boc-3-iodoazetidine in a continuous flow system. acs.orguniba.it This process utilizes cyclopentyl methyl ether (CPME), a greener and more sustainable solvent alternative to traditional ethers like THF or diethyl ether, due to its higher boiling point and lower tendency to form peroxides. uniba.it

Table 2: Comparison of Batch vs. Flow Synthesis for Azetidine Functionalization

FeatureBatch ProcessingFlow Chemistry
Temperature Control Difficult, often requires cryogenic temperatures (-78 °C)Precise, allows for higher operating temperatures (-50 °C)
Safety Handling of unstable organolithium reagents at scale is hazardousImproved safety due to small reactor volumes and better control
Solvent Often uses less sustainable solvents like THFEnables use of greener solvents like CPME
Efficiency Can lead to byproduct formation due to poor mixing/temperature gradientsHigh yields and reduced byproducts due to superior mixing and heat transfer
Information synthesized from studies on flow synthesis of azetidines. acs.orguniba.it

Applying a similar flow chemistry approach to the synthesis of this compound could involve the continuous reaction of a suitable azetidine precursor with phthalimide under optimized temperature and pressure conditions, potentially eliminating the need for hazardous solvents and reducing reaction times.

Biocatalysis:

Enzymes and whole-cell biocatalysts offer a highly selective and environmentally benign alternative to traditional chemical catalysts. acs.orgnih.govmdpi.comresearchgate.net They operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, significantly reducing energy consumption and the use of hazardous organic solvents.

While a direct biocatalytic route to this compound has not been reported, research on related azetidine derivatives highlights the potential of this approach:

Enantioselective Biotransformations: The use of Rhodococcus erythropolis whole cells has been shown to catalyze the highly enantioselective hydrolysis of racemic azetidine-2-carbonitriles to produce chiral azetidine-2-carboxylic acids with excellent yields and enantiomeric excess (>99.5% ee). nih.gov This demonstrates the capability of biocatalysts to handle strained ring systems with high precision.

Enzymatic Ring Expansion: Engineered cytochrome P450 enzymes have been developed to act as "carbene transferases," catalyzing the one-carbon ring expansion of aziridines to form azetidines with high stereocontrol. acs.org This novel, enzyme-driven reaction provides a pathway to the azetidine core that is not achievable with traditional chemical catalysts.

Future research could focus on discovering or engineering an enzyme, such as an aminotransferase or a hydrolase, capable of directly installing the phthalimido group onto an azetidine scaffold or its precursor, thereby creating a much greener synthetic pathway.

Q & A

Q. What are the established synthetic routes for 3-Phthalimidoazetidine, and how can purity be optimized?

Answer: The synthesis of this compound typically involves cyclization or functionalization of azetidine precursors using phthalimide-protecting groups. Key steps include:

  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity.
  • Characterization : Validate via 1H^1H-NMR (e.g., azetidine ring protons at δ 3.5–4.5 ppm) and LC-MS for molecular ion confirmation .
  • Reproducibility : Document reaction conditions (temperature, solvent ratios, catalyst loading) in the main manuscript, with extended datasets (e.g., TLC profiles, yield variations) in supplementary materials .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

  • Spectroscopy : 1H^1H/13C^{13}C-NMR to confirm ring structure and substituent positions. IR spectroscopy for phthalimide carbonyl stretches (~1770 cm1^{-1}).
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity. Compare retention times against known standards .
  • Advanced Techniques : High-resolution mass spectrometry (HRMS) for exact mass validation and X-ray crystallography for absolute configuration determination (if crystalline derivatives are obtainable) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particulates.
  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

  • Systematic Variability Analysis : Compare solvent systems (e.g., DMSO vs. aqueous buffers) and biological assay conditions (cell lines, incubation times) across studies to identify confounding factors .
  • Dose-Response Curves : Use Hill slope analysis to differentiate true efficacy from assay artifacts. Include positive/negative controls (e.g., known kinase inhibitors for enzyme studies) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to aggregate data from disparate sources, adjusting for publication bias .

Q. What computational strategies are effective for studying this compound’s interactions with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., kinases). Validate with molecular dynamics (MD) simulations to assess stability over 100+ ns trajectories .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions (e.g., hydrogen bonding, π-stacking) at the binding interface. Compare with mutagenesis data to verify key residues .

Q. How can researchers optimize reaction conditions for lab-scale synthesis without industrial-scale considerations?

Answer:

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (catalyst type, solvent polarity, temperature). Prioritize factors via Pareto analysis .
  • In Situ Monitoring : Employ ReactIR or PAT (Process Analytical Technology) to track intermediate formation and adjust conditions in real time .

Q. What methodologies are robust for elucidating the mechanistic role of this compound in biological systems?

Answer:

  • Kinetic Studies : Measure IC50_{50} values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • Isotopic Labeling : Synthesize 15N^{15}N- or 13C^{13}C-labeled analogs for tracking metabolic pathways via NMR or mass spectrometry .
  • Proteomics : Use affinity chromatography coupled with LC-MS/MS to identify off-target protein interactions .

Q. How can structure-activity relationship (SAR) studies be structured to improve this compound’s pharmacological profile?

Answer:

  • Scaffold Modifications : Introduce substituents (e.g., halogens, methyl groups) at the azetidine nitrogen or phthalimide aryl ring. Test for effects on solubility and logP .
  • Pharmacophore Mapping : Use software like MOE or Phase to identify critical hydrogen bond acceptors/donors. Validate with in vitro activity assays .

Methodological Best Practices

  • Data Reporting : Follow journal guidelines (e.g., Beilstein J. Org. Chem.) to include essential experimental details in the main text and supplementary files .
  • Ethical Compliance : Disclose conflicts of interest and funding sources in the acknowledgments section .
  • Literature Synthesis : Use tools like SciFinder or Reaxys to cross-reference synthetic protocols and safety data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.